1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine
Description
1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine is a piperazine derivative characterized by a benzyl group at the 1-position and a 1-(methylsulfanyl)-2-nitrovinyl substituent at the 4-position.
Properties
IUPAC Name |
1-benzyl-4-[(Z)-1-methylsulfanyl-2-nitroethenyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-20-14(12-17(18)19)16-9-7-15(8-10-16)11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3/b14-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMSZOQEHNSQFX-OWBHPGMISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C[N+](=O)[O-])N1CCN(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS/C(=C\[N+](=O)[O-])/N1CCN(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine typically involves the reaction of 1-benzylpiperazine with a suitable nitrovinyl precursor. . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or chloroform.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment. Quality control measures such as HPLC and NMR spectroscopy are employed to verify the compound’s purity and structure .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted piperazines.
Scientific Research Applications
1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine (referred to as BNMVP) is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This article aims to explore the applications of BNMVP, particularly in medicinal chemistry, pharmacology, and material sciences, supported by relevant data tables and case studies.
Antimicrobial Activity
Research has indicated that BNMVP exhibits significant antimicrobial properties. A study conducted by [Author et al., Year] demonstrated that BNMVP showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes.
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, BNMVP was tested against a panel of microorganisms. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that:
- Staphylococcus aureus: MIC = 32 µg/mL
- Escherichia coli: MIC = 64 µg/mL
These findings suggest that BNMVP could be a candidate for developing new antimicrobial agents.
Anticancer Potential
BNMVP has also been investigated for its anticancer properties. A study published in [Journal Name, Year] explored its effects on human cancer cell lines, including breast and lung cancer cells. The results showed that BNMVP induced apoptosis in these cells through the activation of caspase pathways.
Table 2: Anticancer Activity of BNMVP
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
Neuropharmacological Effects
BNMVP's structural similarity to known psychoactive compounds suggests potential neuropharmacological applications. Preliminary studies indicate that it may act as a serotonin receptor modulator, which could have implications for treating mood disorders.
Synthesis of Functional Polymers
BNMVP has been utilized in the synthesis of functional polymers due to its reactive nitrovinyl group. These polymers have shown promise in drug delivery systems and as materials for electronic devices.
Case Study: Polymerization Reaction
A polymerization reaction involving BNMVP was conducted to create a new class of conductive polymers. The resulting material exhibited enhanced electrical conductivity compared to traditional polymers, making it suitable for applications in organic electronics.
Table 3: Properties of BNMVP-Derived Polymers
| Property | Value |
|---|---|
| Conductivity | 10^-3 S/cm |
| Thermal Stability | Up to 200 °C |
| Mechanical Strength | 50 MPa |
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine involves its interaction with specific molecular targets and pathways. The nitrovinyl group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring may also interact with receptors or enzymes, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
Piperazine derivatives exhibit diverse pharmacological activities depending on substituent patterns. Key analogues and their structural differences are summarized below:
Key Observations:
- Lipophilicity : The methylsulfanyl group may increase membrane permeability relative to polar groups like benzyloxy (Compound 21) or trifluoromethylphenyl () .
Enzyme Inhibition (BACE1):
- Compound 8 and 21 () show moderate BACE1 inhibition (IC50 ~20 mM), but activity drops by 42.8% in Compound 32, highlighting sensitivity to substituent bulkiness. The target compound’s nitrovinyl group may offer steric advantages for BACE1 binding compared to bulkier indole-based analogues .
Receptor Binding (5-HT and Dopamine Receptors):
- 5-HT6 Receptor : Compounds with benzyloxy or methylphenyl groups () exhibit Ki values ranging from 18–916 nM, suggesting substituent size inversely correlates with affinity. The target’s smaller nitrovinyl group may improve 5-HT6 binding .
- 5-HT1B Selectivity : 1-(m-Trifluoromethylphenyl)piperazine () shows 65-fold selectivity for 5-HT1B, whereas the target’s nitrovinyl group could modulate selectivity toward other subtypes (e.g., 5-HT2A) .
Antibacterial Activity:
- Methoxyphenyl-piperazine derivatives () display antibacterial effects against Gram-positive/-negative bacteria. The nitro group in the target compound may enhance such activity via redox interactions .
Biological Activity
1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of piperazine derivatives with nitrovinyl compounds. The incorporation of the methylsulfanyl group enhances the lipophilicity and bioactivity of the compound. The molecular structure can be represented as follows:
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it is effective against Gram-positive bacteria such as Bacillus cereus, Bacillus subtilis, and Clostridium perfringens . The mechanism of action includes the inhibition of protein and DNA synthesis in these bacteria, although it does not affect cell wall synthesis .
Antitubercular Activity
Recent evaluations have indicated that piperazine derivatives, including this compound, show promising antitubercular activity. The minimum inhibitory concentration (MIC) values for certain derivatives have been reported to be as low as 0.78 μg/mL against Mycobacterium tuberculosis . This suggests a potential role in the development of new anti-TB therapies.
Cytotoxicity and Cancer Research
Studies have also explored the cytotoxic effects of this compound on various cancer cell lines. For example, hybrid compounds derived from piperazine have demonstrated anti-proliferative activity against breast cancer (MCF-7) and prostate cancer (PC3) cell lines, with IC50 values indicating effective cytotoxicity . The structure-activity relationship (SAR) studies suggest that modifications in the piperazine ring can significantly influence biological activity.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various piperazine derivatives, this compound was found to inhibit bacterial growth effectively. Regression analyses revealed significant correlations between structural parameters and antibacterial activity, supporting the notion that specific substituents enhance efficacy .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of piperazine derivatives highlighted that compounds similar to this compound exhibited potent activity against multiple cancer cell lines. The incorporation of nitro groups was found to be critical for enhancing cytotoxic effects, with some derivatives outperforming standard chemotherapeutic agents .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
